molecular formula C11H11BrF3N B1401944 1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine CAS No. 1707605-10-4

1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine

Cat. No. B1401944
M. Wt: 294.11 g/mol
InChI Key: QVAOYTKXPHHLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine” is a chemical compound with the molecular formula C11H11BrF3N . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle .


Synthesis Analysis

While specific synthesis methods for “1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine” were not found in the search results, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine” includes a pyrrolidine ring attached to a phenyl ring, which is substituted with bromine and trifluoromethyl groups .


Physical And Chemical Properties Analysis

The molecular weight of “1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine” is 294.11 . Other physical and chemical properties were not found in the search results.

Safety And Hazards

While specific safety and hazard information for “1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine” was not found in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds .

properties

IUPAC Name

1-[2-bromo-6-(trifluoromethyl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3N/c12-9-5-3-4-8(11(13,14)15)10(9)16-6-1-2-7-16/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAOYTKXPHHLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=C2Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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